Cas no 942880-41-3 (1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one)

1-1-Ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one is a synthetic indole derivative characterized by its unique structural features, including a furan-2-ylmethylamino moiety and a hydroxypropoxy linker. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting specific receptor interactions. Its structural complexity allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The presence of both hydrophobic (furan, indole) and hydrophilic (hydroxypropoxy) groups enhances its solubility profile, facilitating formulation development. The compound's stability under standard laboratory conditions further supports its utility in synthetic and medicinal chemistry applications.
1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one structure
942880-41-3 structure
Product Name:1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one
CAS No:942880-41-3
MF:C21H26N2O4
MW:370.442145824432
CID:5430065
Update Time:2025-05-19

1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[1-ethyl-5-[3-(furan-2-ylmethylamino)-2-hydroxypropoxy]-2-methylindol-3-yl]ethanone
    • 1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one
    • InChI Key: YJTNDZAHUBTMDC-UHFFFAOYSA-N
    • SMILES: C(=O)(C1C2=C(N(CC)C=1C)C=CC(OCC(O)CN(C1=CC=CO1)C)=C2)C

1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3352-0044-2μmol
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3352-0044-5μmol
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3352-0044-10μmol
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3352-0044-20μmol
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3352-0044-1mg
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3352-0044-2mg
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3352-0044-3mg
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3352-0044-4mg
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3352-0044-5mg
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3352-0044-10mg
1-[1-ethyl-5-(3-{[(furan-2-yl)methyl]amino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-yl]ethan-1-one
942880-41-3 90%+
10mg
$79.0 2023-04-26

1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one Related Literature

Additional information on 1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one

Chemical Profile of 1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one (CAS No. 942880-41-3) and Its Applications in Modern Research

The compound 1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one (CAS No. 942880-41-3) represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry. Its intricate structure, featuring a methyl-substituted indole core linked to an ethyl side chain, incorporates functional groups that make it a promising candidate for further investigation. This introduction delves into the chemical properties, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary biochemical research.

The molecular framework of 1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylethan-1-one is characterized by its high degree of substitution, which contributes to its versatility. The presence of an indole moiety at the 3-position is particularly noteworthy, as indole derivatives are well-documented for their biological activity. Indole-based compounds have been extensively studied for their roles in various pharmacological contexts, including antimicrobial, anti-inflammatory, and anticancer applications. The structural motif also includes an ethoxy group at the 5-position, which is further modified by a hydroxypropyl chain terminated with an amine functionality. This configuration introduces both hydrophilic and hydrophobic regions, enhancing solubility and interaction with biological targets.

The synthesis of such complex molecules often presents significant challenges due to the multiple stereocenters and functional group interconversions required. However, advances in synthetic methodologies have made it increasingly feasible to construct such structures with high precision. The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the indole ring system, followed by functionalization at the 5-position and subsequent modifications to introduce the hydroxypropyl and amine groups. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the aryl ether linkage between the furan ring and the indole core.

Recent research has highlighted the potential of this class of compounds as modulators of enzyme activity. Specifically, the amine group at the 3-position has been shown to interact with active sites on enzymes such as kinases and phosphodiesterases. These interactions can lead to inhibition or activation of enzymatic pathways, which is critical for therapeutic intervention. For instance, studies have demonstrated that indole derivatives can modulate signaling pathways involved in cancer progression by inhibiting key enzymes like tyrosine kinases or cyclin-dependent kinases (CDKs). The structural features of 1-1-ethyl-5-(3-{(furan-2-yl)methylamino}-2-hydroxypropoxy)-2-methyl-1H-indol-3-ylenethanone make it a candidate for further exploration in this context.

The role of natural product-inspired scaffolds in drug discovery cannot be overstated. Many successful drugs have been derived from natural products or their analogs due to their inherent biological activity and structural complexity. The furan moiety present in this compound is reminiscent of several bioactive natural products, including coumarins and flavonoids, which are known for their therapeutic properties. The incorporation of a furan ring into a pharmacophore can enhance binding affinity to biological targets by introducing additional hydrogen bonding opportunities or hydrophobic interactions. This feature makes 1-(1-Ethyl)-5-(3-{(Furan–2–yl)methylamino}-2–hydroxypropoxy)-2–methyl–1H–indol–3–ylethan–1–one particularly interesting for drug development.

In vitro studies have begun to elucidate the biological profile of this compound. Initial assays suggest that it exhibits moderate activity against certain cancer cell lines, likely through mechanisms involving modulation of cell cycle progression or apoptosis induction. Additionally, preliminary data indicate potential anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNFα and IL–6. These findings align with broader trends in medicinal chemistry where multitarget engagement is sought after for improved therapeutic outcomes.

The pharmacokinetic properties of this compound are also under investigation to assess its suitability for clinical translation. Factors such as solubility, stability, and metabolic clearance rates are critical determinants of drug efficacy and safety. Computational modeling techniques have been employed to predict these properties before experimental validation becomes necessary. Early simulations suggest that modifications to the hydrophobic portion could enhance oral bioavailability while minimizing off-target effects.

Future directions in research may involve derivatization efforts aimed at optimizing potency while maintaining selectivity against off-target proteins or enzymes that could lead to adverse effects during clinical use. Strategies such as structure-based drug design or fragment-based approaches could be employed to identify more potent analogs within this chemical series.

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